4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
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Description
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
Methodologies for Dibenzo[b,f][1,4]oxazepine Derivatives : A comprehensive review on the synthesis of Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which possess a wide range of pharmacological activities, was conducted. It highlighted twelve recent synthetic protocols that offer a foundation for the development of DBO derivatives with potential pharmacological applications (Zaware & Ohlmeyer, 2015).
Synthesis of 3,4-Dihydro-1-benzoxepin-5(2H)-one Derivatives : A study detailed the synthesis and characterization of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, evaluating their effectiveness as protein-tyrosine kinase (PTK) inhibitors. These compounds exhibited promising inhibitory activities, suggesting their potential for therapeutic applications (Li et al., 2017).
Pharmacological Applications
Neuroleptic Properties : Research into 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, which are known to possess neuroleptic properties, utilized aminolysis and cyclodehydration methodologies for their preparation, indicating the potential for applications in psychiatric medicine (Hunziker, Fischer, & Schmutz, 1967).
Histone Deacetylase Inhibitors for Vascular Cognitive Impairment : A series of 10,11-dihydro-5H-dibenzo [b,f]azepine hydroxamates were synthesized and evaluated for their effects on vascular cognitive impairment (VCI). One compound, in particular, demonstrated the ability to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in in vivo studies, highlighting its potential as an HDAC inhibitor for VCI treatment (Kaur et al., 2019).
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12;/h1-4,8H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUWLBYILJKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.